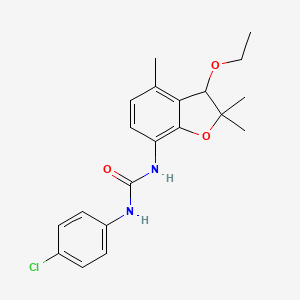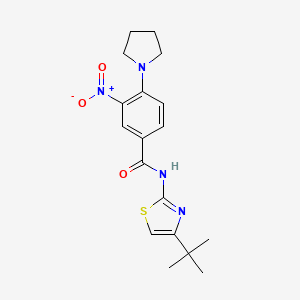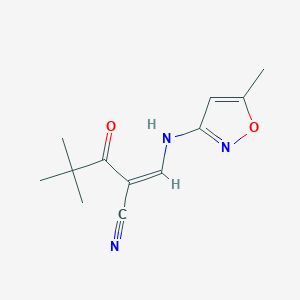![molecular formula C19H20N2O4S3 B2757220 (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide CAS No. 896345-77-0](/img/structure/B2757220.png)
(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide is a useful research compound. Its molecular formula is C19H20N2O4S3 and its molecular weight is 436.56. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Theoretical Investigation and Molecular Docking Study A study conducted by Fahim & Ismael (2021) delved into the antimalarial activity of sulfonamide derivatives, showcasing their potential in COVID-19 drug applications through computational calculations and molecular docking studies. This research highlights the versatility of sulfonamide compounds in addressing global health challenges beyond traditional uses, potentially including the molecule of interest.
Photochemical Properties for Photodynamic Therapy The work by Pişkin, Canpolat, & Öztürk (2020) introduces novel compounds with high singlet oxygen quantum yields, suitable for photodynamic therapy applications. The study underscores the significance of structural modifications in benzothiazole sulfonamide derivatives for enhancing therapeutic efficacy against cancer, suggesting a potential research direction for exploring the therapeutic applications of (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide.
Supramolecular Gelators A study focused on N-(thiazol-2-yl)benzamide derivatives, including their synthesis and gelation behavior, was presented by Yadav & Ballabh (2020). The research explores the role of methyl functionality and S⋯O interaction in gelation, highlighting the potential of thiazole and benzamide-based compounds in material science and nanotechnology, which might extend to the molecule .
Carbonic Anhydrase Inhibition Distinto et al. (2019) explored the structural features of 4-[(3-methyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzenesulphonamide scaffold for inhibiting human carbonic anhydrases. The findings Distinto et al. (2019) reveal insights into the effect of substituents on the dihydrothiazole ring, which can inform further research on the molecule's potential in medical applications targeting carbonic anhydrase isoforms.
Catalytic Oxidation Ghorbanloo and Alamooti (2017) described the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y as an efficient catalyst for the oxidation of alcohols and hydrocarbons Ghorbanloo & Alamooti (2017). This study underscores the potential utility of thiazole derivatives in catalysis, suggesting a possible application area for (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide in green chemistry and sustainable processes.
properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-3-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S3/c1-25-10-9-21-16-8-7-15(28(3,23)24)12-17(16)27-19(21)20-18(22)13-5-4-6-14(11-13)26-2/h4-8,11-12H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILDFZXMCNRHIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-fluorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2757146.png)



![3-[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B2757151.png)




